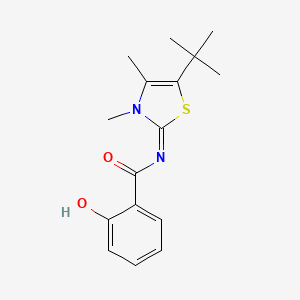![molecular formula C17H18F3N3 B5654606 1-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5654606.png)
1-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a piperazine derivative known for its potential applications in various fields of medicinal chemistry and drug discovery. Piperazine cores are central to many pharmacologically active compounds due to their versatility and ability to engage in multiple types of biological interactions.
Synthesis Analysis
Synthesis of related piperazine derivatives involves multi-step chemical processes, including electrophilic fluorination, palladium-catalyzed reactions, and aminomethylation with piperazine derivatives. For example, Eskola et al. (2002) describe the synthesis of a piperazine-based compound intended for imaging dopamine D4 receptors through a four-step approach utilizing electrophilic fluorination of a trimethylstannyl precursor (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of piperazine derivatives often features a chair conformation for the piperazine ring, with substituents at the nitrogen atoms occupying equatorial positions. This conformation influences the compound's biological activity and interaction with biological targets. Köysal et al. (2004) have detailed the molecular structure of a related compound, highlighting intramolecular and intermolecular hydrogen bonds that determine the molecule's conformation (Köysal et al., 2004).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic addition, aminomethylation, and reactions leading to the formation of oxidative metabolites. These reactions are crucial for modifying the molecular structure to enhance biological activity or reduce toxicity. Gunduz et al. (2018) explored the genotoxicity of a piperazine derivative, identifying bioactivation pathways that could lead to genotoxicity, thus informing modifications to mitigate these risks (Gunduz et al., 2018).
Propiedades
IUPAC Name |
1-(pyridin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3/c18-17(19,20)15-4-1-5-16(11-15)23-9-7-22(8-10-23)13-14-3-2-6-21-12-14/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTKZXLFTDBJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

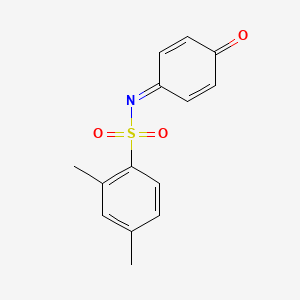
![2-[(2-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654529.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-2H-tetrazole](/img/structure/B5654541.png)
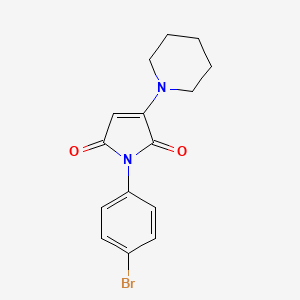
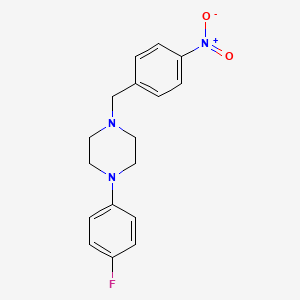
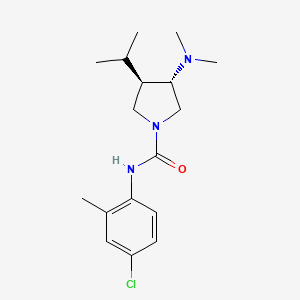


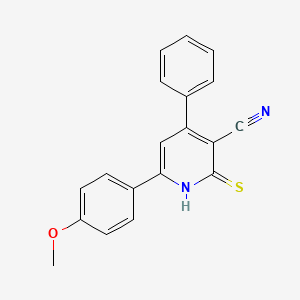
![2-{[1-(4-methoxyphenyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5654573.png)
![N-cyclohexyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5654588.png)
![2-(dimethylamino)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5654598.png)
![4-[(2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654602.png)
